molecular formula C22H17BrN4O2 B11278392 2-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

2-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B11278392
M. Wt: 449.3 g/mol
InChI Key: MIOBPDBXMFTMES-UHFFFAOYSA-N
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Description

2-BROMO-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a brominated benzamide moiety and a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the brominated benzamide group. Common synthetic routes include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Amidation: The final step involves the coupling of the brominated intermediate with the appropriate amine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Nucleophiles like amines, thiols

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

2-BROMO-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylbenzamide
  • 4-Bromo-2-fluoro-N-methylbenzamide
  • N-(2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl)benzamide

Uniqueness

2-BROMO-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrido[2,3-d]pyrimidine core and the brominated benzamide moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H17BrN4O2

Molecular Weight

449.3 g/mol

IUPAC Name

2-bromo-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

InChI

InChI=1S/C22H17BrN4O2/c1-13-12-15(27-14(2)25-20-17(22(27)29)7-5-11-24-20)9-10-19(13)26-21(28)16-6-3-4-8-18(16)23/h3-12H,1-2H3,(H,26,28)

InChI Key

MIOBPDBXMFTMES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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